3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride

Description

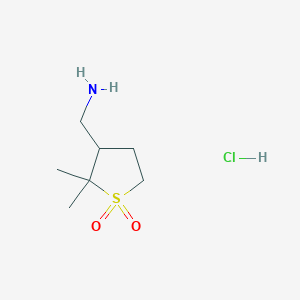

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride is a bicyclic sulfone derivative characterized by a tetrahydrothiophene ring system with a 1,1-dioxide (sulfone) functional group. The compound features a dimethyl substitution at the 2-position and an aminomethyl group at the 3-position of the thiophene ring, which is protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt and steric effects from the dimethyl groups .

The compound is of interest in medicinal chemistry and materials science, where its rigid bicyclic framework and polar functional groups may influence binding affinity in biological systems or serve as a building block for advanced polymers.

Properties

IUPAC Name |

(2,2-dimethyl-1,1-dioxothiolan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2)6(5-8)3-4-11(7,9)10;/h6H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBFLTVZFGVTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCS1(=O)=O)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyltetrahydrothiophene and formaldehyde.

Aminomethylation: The key step involves the aminomethylation of 2,2-dimethyltetrahydrothiophene using formaldehyde and ammonia or a primary amine under acidic conditions. This reaction introduces the aminomethyl group at the desired position.

Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the 1,1-dioxide group back to the corresponding sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.

Scientific Research Applications

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is utilized as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The 1,1-dioxide moiety may participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride and analogous compounds:

Key Research Findings

Steric Effects: The 2,2-dimethyl groups in the target compound reduce ring flexibility compared to non-methylated analogs like 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride. This rigidity may improve metabolic stability in drug candidates but could limit binding to sterically sensitive targets .

Reactivity: Unlike N-allyl derivatives (), the target compound lacks unsaturated bonds, making it less reactive in cycloaddition or polymerization reactions. However, the primary aminomethyl group enables conjugation with carboxylic acids or carbonyl compounds, a feature exploited in hydrazide derivatives ().

Solubility: The hydrochloride salt form increases aqueous solubility relative to neutral sulfone analogs. For example, 2-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride () exhibits even higher hydrophilicity due to its hydroxyl group, suggesting tailored applications in drug formulation .

Synthetic Pathways : Cyclization reactions with sulfamoyl or thiocarbamoyl chlorides () are common for sulfone-containing heterocycles. The dimethyl substituents in the target compound may necessitate modified conditions (e.g., elevated temperatures) to overcome steric hindrance during synthesis.

Contradictions and Limitations

- Similarity algorithms may overestimate functional equivalence; thus, empirical data (e.g., melting points, logP values) are critical for accurate comparisons.

Biological Activity

3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, also known by its CAS number 1909287-47-3, is characterized by a tetrahydrothiophene core structure with an aminomethyl group and a sulfone moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C₅H₁₁NO₂S

- Molecular Weight : 149.21 g/mol

- CAS Number : 1909287-47-3

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| CAS Number | 1909287-47-3 |

Research indicates that compounds similar to this compound may exhibit various biological activities through mechanisms such as enzyme inhibition and interaction with cellular pathways. The structural features of this compound suggest potential interactions with biological targets involved in metabolic processes.

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds can possess antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. The specific activity of this compound against bacteria like Staphylococcus aureus and Escherichia coli remains to be thoroughly investigated.

Case Studies

-

Case Study on Antimalarial Activity :

A related compound was evaluated for its antimalarial properties against Plasmodium falciparum. The study revealed that structural modifications significantly influence the biological activity, indicating that the presence of the aminomethyl group could enhance or reduce efficacy depending on the overall molecular architecture . -

Toxicological Assessment :

Toxicity studies have indicated that compounds similar to this hydrochloride form can cause irritation upon contact and are harmful if ingested. Safety data sheets highlight the need for careful handling due to potential acute toxicity .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Potential efficacy against certain bacteria |

| Antimalarial | Structure-dependent activity observed |

| Toxicity | Harmful if swallowed; causes skin irritation |

Research Findings

Recent research has focused on the stability and reactivity of thiophene derivatives in various solvents. For example, studies have shown that some compounds undergo decomposition in DMSO, affecting their biological activity and leading to the isolation of reactive intermediates . This highlights the importance of solvent choice in biological assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Aminomethyl)-2,2-dimethyltetrahydrothiophene 1,1-dioxide hydrochloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with tetrahydrothiophene derivatives. For example, chloromethyl intermediates (e.g., Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide) are functionalized with aminomethyl groups under controlled conditions . Key parameters include:

- Solvent Choice : Tetrahydrofuran (THF) is commonly used for its ability to dissolve polar intermediates and stabilize reactive species .

- Catalysis : Triethylamine (EtN) is added to neutralize HCl byproducts, preventing side reactions .

- Reaction Monitoring : Thin-layer chromatography (TLC) with hexane-ethyl acetate (1:1) or dichloromethane-methanol (98:2) systems ensures reaction completion .

- Yield Optimization : Prolonged reaction times (e.g., 72 hours) and low temperatures (0–5°C) improve selectivity for the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the aminomethyl group’s integration and the tetrahydrothiophene ring’s stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>98% for research-grade samples) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solubility and stability .

- Elemental Analysis : Validates the molecular formula (CHNOS·HCl) by comparing experimental and theoretical C/H/N/S percentages .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photolytic decomposition .

- Solubility Considerations : Dissolve in anhydrous dimethyl sulfoxide (DMSO) for long-term stock solutions, avoiding aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models the electron density of the sulfone group (1,1-dioxide) to predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulates solvent interactions, explaining solubility trends in polar aprotic solvents (e.g., DMF vs. THF) .

- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes), leveraging the aminomethyl group’s hydrogen-bonding potential .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

- Parameter Screening : Systematic variation of temperature (–10°C to 25°C), solvent (THF vs. acetonitrile), and stoichiometry identifies optimal conditions .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized sulfones) that reduce yield, guiding reagent purification .

- Reproducibility Protocols : Standardize inert atmosphere (N/Ar) and moisture control (<50 ppm HO) to minimize batch-to-batch variability .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Degradation : The hydrochloride salt is stable at pH < 3 but undergoes deamination at pH > 7, confirmed by H NMR tracking of NH group loss .

- Kinetic Studies : Arrhenius plots (25–60°C) reveal activation energy for hydrolysis, informing shelf-life predictions .

- Stabilizers : Co-formulation with antioxidants (e.g., BHT) reduces radical-mediated degradation in oxidative environments .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

- Methodological Answer :

- Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates R/S isomers for in vitro testing .

- Structure-Activity Relationships (SAR) : Methyl groups at C2 and C2' positions enhance metabolic stability by sterically shielding the sulfone moiety .

- In Vivo Pharmacokinetics : Radiolabeled C-tracing in rodent models quantifies blood-brain barrier penetration, correlating with dimethyl substitution .

Methodological Challenges

Q. What purification techniques address low solubility during large-scale synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water (70:30) mixtures to isolate high-purity crystals, leveraging temperature-dependent solubility .

- Column Chromatography : Silica gel with gradient elution (CHCl/MeOH 95:5 to 90:10) removes polar impurities .

- Ion-Exchange Resins : Dowex 50WX4 selectively binds the hydrochloride salt, enabling desalting for neutral analog studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.